6-(Trifluoromethyl)-1H-pyrazolo[3,4-B]pyridine
Overview
Description
6-(Trifluoromethyl)-1H-pyrazolo[3,4-B]pyridine is a heterocyclic compound that features a pyrazolo[3,4-B]pyridine core with a trifluoromethyl group at the 6-position.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-(Trifluoromethyl)-1H-pyrazolo[3,4-B]pyridine typically involves the reaction of 5-aminopyrazoles with trifluoromethyl-containing building blocks. One common method includes the microwave-assisted reaction of 5-aminopyrazoles with diethyl 2-(ethoxymethylenene)-malonate, followed by cyclization with phosphorus oxychloride (POCl3) to yield the desired pyrazolopyridine . Another approach involves the reaction of 5-aminopyrazoles with 3-formylchromones using a green catalyst under microwave irradiation .
Industrial Production Methods: Industrial production methods for this compound often rely on scalable microwave-assisted synthesis due to its efficiency and high yield. The use of green catalysts and solvent-free conditions further enhances the sustainability of the production process .
Chemical Reactions Analysis
Types of Reactions: 6-(Trifluoromethyl)-1H-pyrazolo[3,4-B]pyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Palladium or copper catalysts.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazolopyridine oxides, while reduction can produce pyrazolopyridine derivatives with altered functional groups .
Scientific Research Applications
6-(Trifluoromethyl)-1H-pyrazolo[3,4-B]pyridine has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Mechanism of Action
The mechanism of action of 6-(Trifluoromethyl)-1H-pyrazolo[3,4-B]pyridine involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with enzymes and receptors, modulating their activity. For instance, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects .
Comparison with Similar Compounds
2,3-Dichloro-5-(trifluoromethyl)-pyridine: Used as an intermediate in the synthesis of crop-protection products.
4-(Trifluoromethyl)pyridine: Utilized in the synthesis of pharmaceuticals and agrochemicals.
Uniqueness: 6-(Trifluoromethyl)-1H-pyrazolo[3,4-B]pyridine stands out due to its unique pyrazolo[3,4-B]pyridine core, which imparts distinct biological activities and chemical reactivity. The presence of the trifluoromethyl group further enhances its stability and bioactivity, making it a valuable compound in various research and industrial applications .
Properties
IUPAC Name |
6-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4F3N3/c8-7(9,10)5-2-1-4-3-11-13-6(4)12-5/h1-3H,(H,11,12,13) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PZBKVQHGLBTPCQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC2=C1C=NN2)C(F)(F)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4F3N3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.12 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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